molecular formula C16H25NO4S2 B5060402 N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide

N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide

Cat. No. B5060402
M. Wt: 359.5 g/mol
InChI Key: YNILANWCUMEALI-UHFFFAOYSA-N
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Description

N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide, also known as BETS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BETS is a heterocyclic compound that contains a sulfonyl group, a tetrahydrothiophene ring, and an amine group.

Scientific Research Applications

N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been extensively studied for its potential applications in various scientific fields, including organic electronics, material science, and biomedicine. In the field of organic electronics, N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has also been used as a building block for the synthesis of novel organic semiconductors with improved performance.
In the field of material science, N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been used as a monomer for the synthesis of polymeric materials with interesting properties, such as high thermal stability and good solubility in organic solvents. N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide-based polymers have potential applications in the development of high-performance coatings, adhesives, and composites.
In the field of biomedicine, N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been shown to have various biochemical and physiological effects in cells and organisms. N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been shown to increase the expression of antioxidant and detoxification enzymes, which can protect cells from oxidative stress and toxic compounds. N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide also has some limitations, including its potential toxicity and the need for careful handling of the reagents during synthesis.

Future Directions

There are several future directions for research on N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide. One direction is the development of new N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide-based materials with improved properties for various applications, such as organic electronics and material science. Another direction is the investigation of the potential therapeutic effects of N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide and its potential applications in biomedicine.

Synthesis Methods

N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylsulfonyl chloride with butylamine and tetrahydrothiophene-3-one, followed by oxidation with hydrogen peroxide. The final product is obtained after purification through recrystallization. The synthesis of N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is relatively complex and requires careful handling of the reagents due to their potential hazards.

properties

IUPAC Name

N-butyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-3-5-10-17-15-11-22(18,19)12-16(15)23(20,21)14-8-6-13(4-2)7-9-14/h6-9,15-17H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNILANWCUMEALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine

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